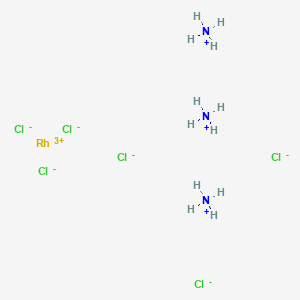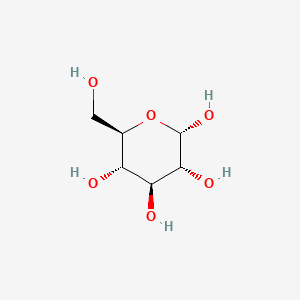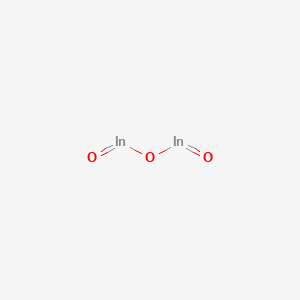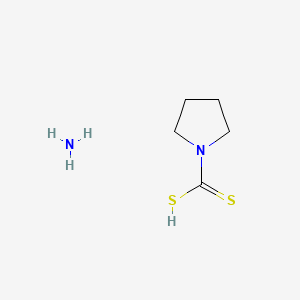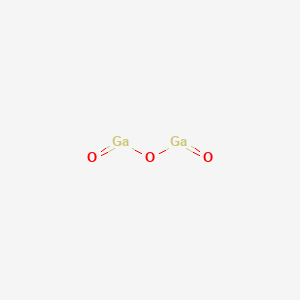
Gallium(III) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium(III) oxide, also known as gallium trioxide or gallium sesquioxide, is an inorganic compound with the chemical formula Ga₂O₃. It is a white crystalline powder that is insoluble in water but soluble in most acids. This compound is an ultra-wide-bandgap semiconductor with a bandgap of 4.7–4.9 eV, making it a promising material for applications in power electronics, phosphors, and gas sensing .
Preparation Methods
Gallium(III) oxide can be synthesized through various methods:
Chemical Reactions Analysis
Gallium(III) oxide undergoes various chemical reactions:
Oxidation: Gallium reacts with dioxygen to form this compound (4 Ga + 3 O₂ → 2 Ga₂O₃).
Hydration: This compound reacts with water to form gallium(III) hydroxide (Ga₂O₃ + 3 H₂O → 2 Ga(OH)₃).
Reduction: this compound can be reduced to gallium metal using reducing agents such as hydrogen or carbon monoxide.
Common reagents and conditions used in these reactions include dioxygen for oxidation, water for hydration, and hydrogen or carbon monoxide for reduction. Major products formed from these reactions include gallium(III) hydroxide and gallium metal.
Scientific Research Applications
Gallium(III) oxide has a wide range of scientific research applications:
Power Electronics: Due to its ultra-wide bandgap and high breakdown electric field, this compound is used in power electronic devices such as Schottky barrier diodes and field-effect transistors.
Gas Sensors: This compound is used in high-temperature gas sensors due to its excellent gas sensing properties.
Luminescent Phosphors: It is used in luminescent phosphors for applications in lighting and displays.
Biomedical Applications: This compound is being explored for its potential use in biomedicine, including as a multifunctional drug carrier and in the treatment of various disorders.
Mechanism of Action
The mechanism by which gallium(III) oxide exerts its effects varies depending on the application:
Semiconductor Devices: In power electronics, this compound’s wide bandgap and high breakdown electric field allow it to handle high voltages and temperatures, making it suitable for high-power devices.
Biomedical Applications: This compound can promote apoptosis by consuming intracellular iron, enhancing reactive oxygen species production, and activating apoptotic pathways.
Comparison with Similar Compounds
Gallium(III) oxide is compared with other wide-bandgap semiconductors such as gallium nitride (GaN) and silicon carbide (SiC):
Thermal Conductivity: This compound has lower thermal conductivity compared to gallium nitride and silicon carbide, which can be a limitation in certain applications.
Similar compounds include gallium nitride, silicon carbide, and aluminum oxide.
Properties
IUPAC Name |
oxo(oxogallanyloxy)gallane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQVBEXLDFYHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ga]O[Ga]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031359 |
Source


|
| Record name | Gallium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-21-4 |
Source


|
| Record name | Gallium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
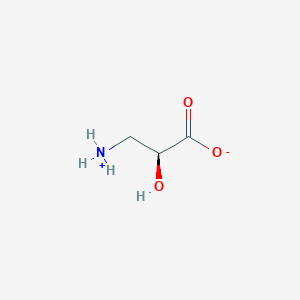
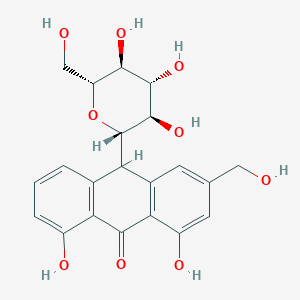
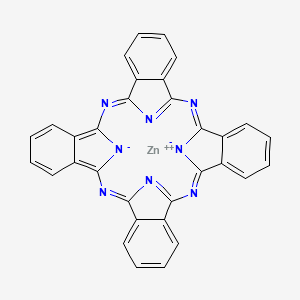
![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)
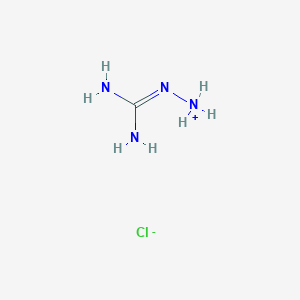
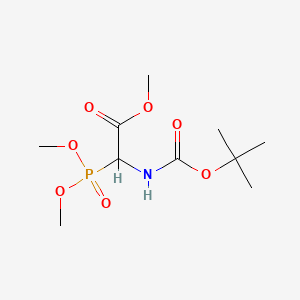

![(2R)-6-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7798046.png)
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B7798049.png)
